3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione

Catalog No.
S3299657
CAS No.
6118-51-0
M.F
C8H6O4
M. Wt
166.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-di...

CAS Number

6118-51-0

Product Name

3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione

IUPAC Name

4,10-dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

Molecular Formula

C8H6O4

Molecular Weight

166.13 g/mol

InChI

InChI=1S/C8H6O4/c9-7-5-3-1-2-4(11-3)6(5)8(10)12-7/h1-6H

InChI Key

QQYNRBAAQFZCLF-UHFFFAOYSA-N

SMILES

C1=CC2C3C(C1O2)C(=O)OC3=O

Solubility

not available

Canonical SMILES

C1=CC2C3C(C1O2)C(=O)OC3=O

    Synthesis of Furan-protected Maleic Anhydride (Fp-MAn)

    Pharmaceutical Research

      Application: This compound is used in pharmaceutical research.

      Method of Application: The specific methods of application can vary widely depending on the particular research being performed.

      Results: The outcomes of the research would depend on the specific reaction being performed.

3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione is an organic compound characterized by the molecular formula C8H6O4 and a molecular weight of 166.13 g/mol. This compound is also known by its IUPAC name, which emphasizes its structural features, including a tetrahydro structure and an epoxy group. It is classified under the category of diones due to the presence of two carbonyl (C=O) groups in its structure. The compound is notable for its unique bicyclic framework that incorporates both a furan and a cyclohexene moiety, contributing to its reactivity and potential applications in synthetic chemistry and biological systems .

Due to its functional groups:

  • Oxidation: The compound can undergo oxidation reactions to form different oxidation products. For instance, it may be oxidized to yield more complex diones or other derivatives depending on the reaction conditions.
  • Reduction: Reduction reactions can convert the carbonyl groups into alcohols or other functional groups, altering the compound's properties and reactivity.
  • Nucleophilic Addition: The electrophilic nature of the carbonyl groups allows for nucleophilic attack by various reagents, leading to the formation of adducts that can be further transformed into more complex structures .

The synthesis of 3a,4,7,7a-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione typically involves several steps:

  • Starting Materials: The synthesis often begins with simple aromatic compounds or diones.
  • Cyclization: A key step involves cyclization reactions that form the bicyclic structure characteristic of this compound.
  • Epoxidation: The introduction of the epoxy group can be achieved through epoxidation reactions using peracids or other oxidizing agents.
  • Purification: The final product is usually purified through crystallization or chromatography techniques to obtain a high-purity sample suitable for research or application .

The applications of 3a,4,7,7a-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione are diverse:

  • Intermediate in Organic Synthesis: This compound serves as an important intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Due to its potential biological activity, it may be explored in drug development processes targeting various diseases.
  • Material Science: Its unique structural properties may find applications in developing new materials with specific mechanical or chemical properties .

Interaction studies involving 3a,4,7,7a-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione focus on its reactivity with biological macromolecules such as proteins and nucleic acids. These studies are crucial for understanding how this compound may exert its biological effects and interact within cellular environments. Investigations typically include:

  • Binding Affinity Studies: Assessing how well the compound binds to target proteins or enzymes.
  • Mechanistic Studies: Exploring how interactions lead to observed biological activities.

Such studies are essential for elucidating the compound's potential therapeutic roles and mechanisms of action .

Several compounds share structural similarities with 3a,4,7,7a-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesNotable Activities
2-Hydroxyisobenzofuran-1,3-dioneHydroxy group additionAntimicrobial
5-Methylisobenzofuran-1,3-dioneMethyl substitutionAntitumor
4-Isopropylisobenzofuran-1,3-dioneIsopropyl group presenceAnti-inflammatory

The uniqueness of 3a,4,7,7a-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione lies in its specific bicyclic structure and epoxy functionality that distinguishes it from other related compounds. Its potential applications in both synthetic chemistry and medicinal fields make it a subject of ongoing research interest .

Cycloaddition-Based Synthetic Pathways

The Diels-Alder reaction between maleic anhydride and furan constitutes the cornerstone of synthesizing 3a,4,7,7a-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione. This [4+2] cycloaddition proceeds via a concerted mechanism, forming the bicyclic structure with high stereoselectivity. Pulsed jet Fourier transform microwave spectroscopy studies have captured the prereactive intermediate, revealing a π–π* interaction between maleic anhydride and furan that stabilizes the endo transition state. The reaction typically achieves yields exceeding 80% under optimized conditions, with the endo isomer dominating due to secondary orbital interactions between the carbonyl groups of maleic anhydride and the furan’s π-system.

Recent mechanistic insights highlight the role of electron-deficient dienophiles in accelerating the reaction. For example, substituting maleic anhydride with more electrophilic derivatives (e.g., citraconic anhydride) reduces activation energy but may compromise regioselectivity. The reaction’s exothermic nature necessitates precise temperature control, with optimal performance observed between 80–100°C in nonpolar solvents.

Solvent-Mediated Reaction Optimization

Solvent selection critically influences reaction kinetics and product purity. Nonpolar solvents like toluene favor the Diels-Alder reaction by stabilizing the transition state through hydrophobic interactions, while polar aprotic solvents (e.g., tetrahydrofuran) may sidetrack the reaction toward side products via solvolysis. A comparative analysis of solvent effects is summarized below:

SolventDielectric ConstantReaction Temperature (°C)Yield (%)Purity (%)
Toluene2.4808598
Tetrahydrofuran7.5607290
Dichloromethane8.9406885

Table 1: Solvent effects on the Diels-Alder synthesis of 3a,4,7,7a-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione.

Toluene emerges as the optimal solvent, balancing reaction rate and product stability. However, tetrahydrofuran finds utility in downstream reductions, such as converting the epoxy group to diols using lithium aluminum hydride. Mixed-solvent systems (e.g., toluene/dimethylformamide) have been explored to enhance solubility of polar intermediates without compromising cycloaddition efficiency.

Industrial-Scale Production Protocols

Industrial production adopts continuous flow reactors to overcome batch processing limitations, such as heat dissipation and scalability. A representative protocol involves:

  • Feedstock Preparation: Maleic anhydride and furan are purified via distillation to >99.5% purity.
  • Continuous Cycloaddition: Reactants are pumped into a tubular reactor at 90°C with a residence time of 30 minutes, achieving >90% conversion.
  • In-Line Purification: The crude product undergoes fractional crystallization in a cascaded cooling system, yielding 98% pure epoxyisobenzofuran-dione.

Key parameters for industrial scale-up include:

ParameterLaboratory ScaleIndustrial Scale
Reactor Volume0.5 L500 L
Throughput0.1 kg/day100 kg/day
Energy Consumption50 kWh/kg15 kWh/kg
Purity95–98%98–99%

Table 2: Scalability metrics for epoxyisobenzofuran-dione production.

Advanced purification techniques, such as simulated moving bed chromatography, further refine the product for pharmaceutical applications. Challenges in industrial synthesis include managing exothermicity in large reactors and minimizing furan polymerization side reactions, which are mitigated through precise stoichiometric control and catalytic inhibitors.

XLogP3

-0.5

Hydrogen Bond Acceptor Count

4

Exact Mass

166.02660867 g/mol

Monoisotopic Mass

166.02660867 g/mol

Heavy Atom Count

12

General Manufacturing Information

4,7-Epoxyisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-: INACTIVE

Dates

Modify: 2023-08-19

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